Resorufin-d6
Overview
Description
Resorufin-d6 is the deuterium labeled Resorufin . It is a highly fluorescent pink dye used for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and a second analyte . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
This compound has been widely utilized in the design of responsive probes specific for various bioactive species . The chemical structures of these probes, their response mechanisms, detection limits, and practical applications have been investigated .Molecular Structure Analysis
The molecular weight of this compound is 219.23 . Its formula is C12HD6NO3 . The SMILES string representation of its structure is O=C1C([2H])=C2C(C([2H])=C1[2H])=NC3=C([2H])C([2H])=C(O)C([2H])=C3O2 .Chemical Reactions Analysis
This compound has been used in the development of fluorescent probes for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .Physical and Chemical Properties Analysis
This compound exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . It has favorable stability to light irradiation and pH changes (pH 6.0–10.0) .Scientific Research Applications
Fluorescent Probe Development
Resorufin is utilized in designing small molecule fluorescent chemical sensors due to its excellent optical properties. These sensors are applied in molecular recognition and molecular imaging in analytical chemistry, biology, and medicine. Resorufin-based fluorescent probes detect biologically active substances such as enzymes, reactive oxygen species (ROS), reactive nitrogen species (RNS), reactive sulfur species (RSS), and ions (Wang et al., 2021).
Biochemical Assays
Resorufin's fluorescence reduction is catalyzed by enzymes present in hepatic cytosol, with applications in biochemical assays. This reaction is mediated by NADH or NADPH and inhibited by dicumarol. It's used to measure enzyme activities like DT-diaphorase (Nims, Prough, & Lubet, 1984).
Electrochemical Probes
Methoxy-resorufin ether, a derivative of resorufin, serves as an electrochemical probe for studying enzyme activities, such as cytochrome P450 CYP6G1. It exhibits reversible electron transfer, making it suitable for monitoring enzyme demethylation activities (Jenkins et al., 2006).
Microdroplet Bacterial Assays
In microdroplet bacterial assays, dodecylresorufin (C12R), a form of resorufin, is preferred over conventional resorufin due to its higher sensitivity and specificity. It's used in droplet digital assays and for monitoring microbial growth in droplets (Scheler et al., 2016).
Photodynamic Therapy
An iodinated resorufin derivative has been synthesized for photodynamic therapy (PDT). It's activated by a monoamine oxidase (MAO) enzyme, showing high singlet oxygen generation and selective cytotoxicity towards cancer cells with high MAO-A expression (Almammadov et al., 2020).
Hydrologic Applications
The resazurin-resorufin system quantifies surface water-sediment interactions and microbial metabolic activity in stream ecosystems. It's used as a hydrologic tracer, contributing to research in hydrology and stream ecology (Knapp, González‐Pinzón, & Haggerty, 2018).
Protein Kinase Inhibitors
Resorufin has been identified as a selective and potent inhibitor of protein kinase CK2, demonstrating its potential in developing novel therapeutic agents (Sandholt, Olsen, Guerra, & Issinger, 2009).
Detection of Hydrazine
Resorufin derivatives are used as fluorescent “turn-on” probes for detecting hydrazine, a hazardous material. These probes show a significant fluorescence enhancement and color change upon reaction with hydrazine (Tang et al., 2016).
Metabolic Activity Assays
Resorufin is used in assays measuring cell viability and metabolic activity. The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity, detectable by fluorometric assays (Vieira-da-Silva & Castanho, 2023).
Mechanism of Action
Target of Action
Resorufin-d6, a deuterium labeled variant of Resorufin, is primarily used as a highly fluorescent pink dye for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These species are chemically reactive molecules containing oxygen and nitrogen, respectively, and play important roles in cell signaling and homeostasis .
Mode of Action
The interaction of this compound with its targets (ROS/RNS) results in a change in its fluorescence properties . This change in fluorescence can be detected and quantified, providing a measure of the level of ROS/RNS in the system .
Biochemical Pathways
This compound is involved in redox-based reactions . In these reactions, the non-fluorescent Amplex Red is converted to Resorufin . This conversion is used as a reporter of the metabolic activity of cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, potentially enhancing their stability and extending their half-life .
Result of Action
The primary result of the action of this compound is the generation of a fluorescent signal in the presence of ROS/RNS . This allows for the detection and quantification of these species, providing valuable information about cellular oxidative stress and other related biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence of this compound can be affected by the pH and the presence of other fluorescent or light-absorbing substances. Moreover, the stability of this compound may be affected by temperature and light exposure. Therefore, it is recommended to store this compound under recommended conditions to maintain its stability .
Safety and Hazards
Resorufin-d6 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and formation of dust and aerosols . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Future Directions
Resorufin-d6 has been widely used in the design of responsive probes for various bioactive species . The current challenges and future research directions in developing resorufin-based probes are then proposed . This is expected to facilitate the design and development of new fluorescent probes and promote the advancement of resorufin in future biological applications .
Biochemical Analysis
Biochemical Properties
Resorufin-d6 plays a crucial role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is often used as a substrate for cytochrome P450 enzymes, which catalyze its conversion to resorufin. This interaction is significant in studying enzyme kinetics and drug metabolism. Additionally, this compound can interact with reactive oxygen species, making it a valuable tool for detecting oxidative stress in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound is used to monitor cellular redox states and mitochondrial function. Its fluorescence properties allow researchers to visualize changes in cellular metabolism and oxidative stress in real-time. This compound has been shown to affect cell viability and proliferation, making it a useful tool in cytotoxicity assays .
Molecular Mechanism
The mechanism of action of this compound involves its reduction to resorufin by cellular enzymes such as cytochrome P450. This reduction process is accompanied by a significant increase in fluorescence, which can be quantitatively measured. This compound can also undergo oxidation in the presence of reactive oxygen species, leading to changes in its fluorescence properties. These interactions at the molecular level make this compound a versatile probe for studying enzyme activity and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of monitoring oxidative stress and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to monitor enzyme activity and oxidative stress without significant adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular metabolism. These threshold effects are important considerations in designing experiments and interpreting results .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its reduction and oxidation. The compound is reduced by cytochrome P450 enzymes to resorufin, which can then be further metabolized or excreted. This compound can also interact with reactive oxygen species, leading to its oxidation and subsequent changes in fluorescence. These metabolic pathways are crucial for understanding the compound’s role in biochemical assays and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments, such as mitochondria. Transporters and binding proteins may also facilitate the movement of this compound within cells. The localization and accumulation of this compound are important factors in its effectiveness as a fluorescent probe .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often targeted to mitochondria, where it can monitor changes in mitochondrial function and oxidative stress. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its utility in biochemical assays .
Properties
IUPAC Name |
1,2,4,6,8,9-hexadeuterio-7-hydroxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLDCABUXLXKM-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C3C(=C(C(=O)C(=C3O2)[2H])[2H])[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703031 | |
Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-65-9 | |
Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1196157-65-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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